molecular formula C13H11N3O2S B187260 N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide CAS No. 13068-57-0

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide

Cat. No.: B187260
CAS No.: 13068-57-0
M. Wt: 273.31 g/mol
InChI Key: QPSNJOBQYYGDNF-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is a compound that combines the structural features of benzenesulfonamide and benzimidazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, typically involves the reaction of benzenesulfonyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound, can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other conditions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNJOBQYYGDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156671
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13068-57-0
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-1H-benzimidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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